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3,5-Diamino-2,4,6-triiodobenzoic acid

Cat. No.: B028091
CAS No.: 5505-16-8
M. Wt: 529.84 g/mol
InChI Key: GOQCZMZLABPEME-UHFFFAOYSA-N
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Description

Historical Perspectives on Triiodobenzoic Acid Derivatives in Scientific Inquiry

The exploration of triiodobenzoic acid derivatives in scientific research is intrinsically linked to the development of contrast media for medical imaging. The journey began with early water-soluble iodinated organic compounds. In 1929, Uroselectan A® was introduced, followed by Abrodyl® in 1930. jcpres.com A significant advancement came in 1953 with the development of water-soluble triiodinated compounds derived from triiodobenzoic acid. jcpres.com This led to the creation of well-known high-osmolar contrast media such as diatrizoate, iothalamate, and ioxitalamate. jcpres.com Another derivative, 2,3,5-triiodobenzoic acid (TIBA), has been identified as an auxin polar transport inhibitor and has been studied for its metabolic pathways. nih.gov The core structure of the contrast agents currently in use is a benzene (B151609) ring covalently bonded to three iodine atoms, a concept derived from triiodobenzoic acid. researchgate.net

Evolution of Research on 3,5-Diamino-2,4,6-triiodobenzoic Acid

Initial research on this compound identified it as a metabolite of diatrizoate. nih.gov Studies have investigated its metabolic behavior, noting that 3,5-diacetamido-2,4,6-triiodobenzoate (diatrizoate) is partially deacetylated to form 3-amino-5-acetamido-2,4,6-triiodobenzoate and subsequently 3,5-diamino-2,4,6-triiodobenzoate. nih.gov This metabolic conversion has been observed in liver microsomes. nih.gov Further research has delved into the chemical synthesis of related compounds, where this compound serves as a starting material for producing diatrizoic acid. patsnap.com The compound's mutagenic and cytotoxic properties have also been a focus of biological studies. scbt.com

Significance of this compound as a Metabolic Product in Biological Systems

The primary significance of this compound in biological systems stems from its role as a metabolite of the contrast agent diatrizoate. nih.gov Research has shown that after the administration of diatrizoate, its metabolic byproducts can be found in biological samples. For instance, one of its metabolites, 3-amino-5-acetamido-2,4,6-triiodobenzoate, has been detected in human urine following excretory urography with diatrizoate. nih.gov The metabolic transformation of diatrizoate to its amino derivatives, including this compound, has been studied in various animal models, such as rabbits, to understand its retention and excretion patterns. nih.gov The potential for this metabolite to be further transformed into other substances within the body is also an area of ongoing investigation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5I3N2O2 B028091 3,5-Diamino-2,4,6-triiodobenzoic acid CAS No. 5505-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQCZMZLABPEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67032-28-4 (hydrochloride salt)
Record name 3,5-Diamino-2,4,6-triiodobenzoate
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DSSTOX Substance ID

DTXSID20203596
Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Molecular Weight

529.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5505-16-8
Record name 3,5-Diamino-2,4,6-triiodobenzoic acid
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Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Record name 3,5-Diamino-2,4,6-triiodobenzoate
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Record name 3,5-diamino-2,4,6-triiodobenzoic acid
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Synthetic Methodologies and Reaction Pathways of 3,5 Diamino 2,4,6 Triiodobenzoic Acid

Direct Iodination of 3,5-Diaminobenzoic Acid Precursors

The most common approach to synthesizing 3,5-Diamino-2,4,6-triiodobenzoic acid is the direct iodination of 3,5-diaminobenzoic acid. This method employs different iodinating agents and reaction conditions to introduce three iodine atoms onto the benzene (B151609) ring.

Iodination with Iodine Monochloride (ICl) in Acidic Media

The use of iodine monochloride (ICl) in an acidic environment is a frequently employed method for the tri-iodination of 3,5-diaminobenzoic acid. google.com This process can be challenging to control and may result in variable yields and purity of the desired product. google.com The stability of the resulting this compound can also be a concern. google.com To address issues of diiodinated contaminants, a process has been developed where 3-acetamido-5-aminobenzoic acid is gradually introduced into an aqueous acid system containing an excess of stabilized iodine monochloride. google.com This technique allows for the rapid formation and precipitation of the desired tri-iodinated product, minimizing the formation of unwanted di-iodinated byproducts. google.com

Utilization of Potassium Iodochloride

Potassium iododichloride (a form of potassium iodochloride) has also been utilized for the iodination of 3,5-diaminobenzoic acid in an acidic medium. google.com A specific example of this method involves charging a reaction vessel with demineralized water and 3,5-diaminobenzoic acid. quickcompany.in The temperature is raised, and a solution of sodium iodochloride (NaICl2) is slowly added over several hours. quickcompany.in The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed, after which the product is isolated by filtration. quickcompany.in

ReactantMolesAmount
3,5-diaminobenzoic acid1.64 mol250.0 g
5.0 M NaICl2 solution5.0 mol1126 g
DM water8250 mL
This table presents the reactants and their respective quantities used in a typical synthesis of this compound using sodium iodochloride.

Role of Sulfuric Acid, Potassium Iodide, and Hydrogen Peroxide in Synthesis

A patented method describes the synthesis of this compound using 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide, and hydrogen peroxide as reactants in a solvent. patsnap.com The process involves reacting these components to obtain a crude product, which is then treated with ammonia (B1221849) to form an ammonium (B1175870) salt. patsnap.com Subsequent acidification of this salt yields the purified intermediate. patsnap.com One embodiment of this method involves adding 3,5-diaminobenzoic acid and purified water to a reaction vessel, followed by the dropwise addition of sulfuric acid. patsnap.com Potassium iodide is then added, and the temperature is controlled while 30% hydrogen peroxide is added dropwise. patsnap.com The reaction temperature is then raised and maintained for a specific duration. patsnap.com

ReactantAmount
3,5-diaminobenzoic acid50.0 g
Purified water2000 mL
Sulfuric acid49.5 g
Potassium Iodide (KI)169.1 g
30% Hydrogen Peroxide (H₂O₂)115.5 g
This table outlines the quantities of reactants used in the synthesis of this compound involving sulfuric acid, potassium iodide, and hydrogen peroxide.

Synthesis via Intermediate Compounds

An alternative to direct iodination involves the synthesis of this compound through the chemical modification of intermediate compounds that are already partially functionalized.

Preparation from 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid

This compound can be prepared from 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. One method involves the methylation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid using methyl iodide in the presence of sodium ethoxide, followed by acidification to yield the final product. prepchem.com

Production from 3,5-Dinitrobenzoic Acid Reduction and Subsequent Iodination

A common synthetic route begins with 3,5-dinitrobenzoic acid. google.comquickcompany.in This starting material is first reduced to form 3,5-diaminobenzoic acid. google.comquickcompany.in The reduction can be achieved through methods such as hydrogenation in the presence of a noble metal catalyst or by heating with ammonium sulfide. quickcompany.in The resulting 3,5-diaminobenzoic acid is then iodinated to produce this compound. google.comquickcompany.in This intermediate is often subsequently acetylated to form a more stable compound. google.comquickcompany.in

Derivatization from 3,5-Diacetamido-2,4,6-triiodobenzoic Acid

The generation of this compound from its diacetylated precursor, 3,5-Diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid), is achieved through hydrolysis. This reaction effectively removes the two acetyl groups from the amino functions. While the primary industrial synthesis often proceeds in the opposite direction (acetylation of the diamino compound), the hydrolysis step is chemically significant. quickcompany.ingoogle.com

The principle of this transformation is demonstrated in related processes. For instance, the selective hydrolysis of one acetamido group from 3,5-diacetamidobenzoic acid can be effected using an acid medium. google.com Furthermore, the metabolic breakdown of diatrizoate in the body involves partial deacetylation by liver microsomes, yielding 3,5-diamino-2,4,6-triiodobenzoate, which underscores the feasibility of this hydrolytic cleavage. nih.gov In a synthetic context, the hydrolysis of the ester derivative, 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester, is accomplished using an aqueous solution of sodium hydroxide (B78521) at elevated temperatures (50-55°C) to yield the corresponding carboxylate, which upon acidification gives the carboxylic acid. patsnap.com

Exploration of Novel Synthetic Routes and Process Optimization

The traditional synthesis of this compound often starts from 3,5-diaminobenzoic acid. quickcompany.inpatsnap.com Industrial routes have historically begun with 3,5-dinitrobenzoic acid, which is first reduced to 3,5-diaminobenzoic acid and then iodinated. quickcompany.in The search for novel, more efficient, and environmentally benign synthetic pathways is an ongoing area of chemical research.

Single-Step Reduction and Iodination Methodologies

The development of a single-step process that combines the reduction of a nitro-group precursor and the iodination of the aromatic ring represents a significant goal for process optimization. Such a methodology would streamline the synthesis, reduce waste, and potentially lower costs. Established and documented syntheses, however, typically perform these transformations in separate, sequential steps to ensure high purity and yield, as the reaction conditions for reduction and iodination are often incompatible. quickcompany.in Research into catalytic systems that could facilitate a one-pot or tandem reaction remains a target for synthetic innovation.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. mdpi.com A key focus is the replacement of hazardous reagents with safer alternatives. matanginicollege.ac.in

One novel synthetic method exemplifies this approach by using hydrogen peroxide as the oxidizing agent for the iodination of 3,5-diaminobenzoic acid, with potassium iodide as the iodine source. patsnap.com This method provides an alternative to processes that may use chlorine or potassium iodate, which can be more hazardous. patsnap.com The process involves reacting the starting materials in a solvent, followed by a purification sequence where the crude product is treated with ammonia to form the ammonium salt, which is then re-acidified to yield the purified final product. patsnap.com Such strategies align with the green chemistry goal of preventing the use of toxic reagents and improving reaction safety. patsnap.com

Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by its two primary functional groups: the aromatic amino groups and the carboxylic acid group. This compound is noted to be relatively unstable, which is a key driver for its conversion into more stable derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid. quickcompany.ingoogle.com

Acylation Reactions of Amino Groups

The most significant reaction of this compound is the acylation of its two amino groups, typically through acetylation, to produce 3,5-diacetamido-2,4,6-triiodobenzoic acid. quickcompany.in This transformation is crucial as the resulting diacetamido compound is more stable. quickcompany.ingoogle.com Various reagents and conditions can be employed for this purpose.

The table below summarizes findings from different acylation methodologies.

Reagent(s)CatalystTemperatureTimeReference
Acetic acid, Thionyl chloride4-Dimethylaminopyridine< 60°CNot specified patsnap.com
Acetic anhydride (B1165640)Trifluoroacetic acid50-55°C2 hours quickcompany.in

These reactions convert the basic amino groups into neutral amide groups, significantly altering the molecule's chemical properties and stability.

Esterification and Hydrolysis Reactions

The carboxylic acid group of this compound and its derivatives can undergo esterification. The resulting esters are stable intermediates that can be easily isolated. google.com Conversely, these esters can be hydrolyzed back to the parent carboxylic acid.

The table below outlines the conditions for the esterification of the related diacetamido derivative and the subsequent hydrolysis of the ester.

ReactionReagent(s)ConditionsProductReference
Esterification MethanolReflux, 12 hours3,5-Diacetamido-2,4,6-triiodobenzoic acid methyl ester patsnap.com
Hydrolysis 20% Sodium hydroxide (aq)50-55°C, pH 10-11, 2 hours3,5-Diacetamido-2,4,6-triiodobenzoic acid patsnap.com
Hydrolysis 5 N Potassium hydroxide (aq)55°C, 20 hours (in a closed flask)3,5-Diacetamido-2,4,6-triiodobenzoic acid google.com

Esterification is a common strategy to temporarily protect the carboxylic acid or to modify the solubility and reactivity of the molecule during a synthetic sequence. google.com The subsequent hydrolysis is a straightforward method to deprotect the acid, typically occurring under basic conditions. patsnap.com

Analytical Characterization and Impurity Profiling of 3,5 Diamino 2,4,6 Triiodobenzoic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3,5-Diamino-2,4,6-triiodobenzoic acid from impurities, which may include starting materials, by-products, or degradation products. These techniques are also pivotal for the precise quantification of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. sielc.com A typical RP-HPLC method utilizes a C18 column, such as a Newcrom R1, which has low silanol activity, providing good peak shape and resolution. sielc.com

The mobile phase composition is critical for achieving effective separation. A common mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The gradient elution, where the proportion of the organic solvent (acetonitrile) is varied over time, allows for the separation of compounds with a range of polarities. This liquid chromatography method is robust and scalable, making it suitable for isolating impurities through preparative separation. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV/Vis

| Application | Quantification, Impurity Separation, Preparative Isolation |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm, though 3 µm columns also offer faster applications). sielc.comsielc.com The methodologies developed for HPLC for this compound are often transferable to UPLC systems. sielc.comsielc.com The use of smaller particle columns in UPLC allows for higher mobile phase flow rates without sacrificing separation efficiency, making it a high-throughput technique for purity assessment and impurity profiling. sielc.com

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique used for qualitative analysis and monitoring chemical reactions. In the synthesis of compounds structurally related to this compound, such as 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, TLC has been used to effectively monitor the progress of the reaction and ensure the complete consumption of starting materials. google.com This application demonstrates its utility in identifying the presence of unreacted precursors or the formation of by-products during synthesis.

Furthermore, as this compound is identified as a metabolite of Diatrizoate, TLC serves as a suitable tool for metabolic studies, allowing for the separation and preliminary identification of metabolites in biological samples. scbt.com

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques provide detailed information about the chemical structure and mass of the individual components, which is crucial for unequivocal identification and impurity characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR (Proton NMR) is used to confirm the identity and structure of the compound. biosynth.com The resulting spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A certificate of analysis for this compound confirms that its ¹H NMR spectrum conforms to the expected chemical structure, verifying its identity. biosynth.com This non-destructive technique is a standard method for the definitive structural confirmation of the primary compound in a research sample.

Table 2: Spectroscopic Data for this compound

Technique Application Finding

| ¹H NMR | Identity Confirmation | Spectrum conforms to the chemical structure of this compound. biosynth.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is particularly crucial for the detection and identification of trace-level impurities. rsc.orguu.nl

For the analysis of this compound, an LC-MS system can be used to profile impurities that may not be detectable by UV detectors in HPLC. lcms.cz When coupling HPLC to a mass spectrometer, the mobile phase composition must be compatible with the MS detector. For instance, non-volatile acids like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.comsielc.com

Advanced MS techniques like tandem mass spectrometry (MS/MS) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide even greater analytical power. LC-MS/MS allows for the structural characterization of impurities by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov QTOF analyzers provide high-resolution mass data, enabling the determination of the elemental composition of an unknown impurity with high accuracy. lcms.cz These methods are essential for identifying and characterizing unknown process-related impurities and degradation products, ensuring the quality and integrity of the compound for research purposes. lcms.cz

Table 3: LC-MS Approach for Impurity Profiling

Stage Technique Purpose
Separation HPLC/UPLC Chromatographic separation of the main compound from its impurities.
Detection & Identification MS (Single Quad, MS/MS, QTOF) Provides mass-to-charge ratio for impurity detection and high-resolution data for elemental composition.

| Structural Elucidation | MS/MS | Fragmentation of impurity ions to obtain structural information for definitive identification. |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of the molecule's functional groups can be identified, providing a molecular "fingerprint." The IR spectrum of this compound is dominated by features arising from the carboxylic acid group, the amino groups, the aromatic ring, and the carbon-iodine bonds.

The presence of the carboxylic acid is confirmed by a very broad absorption band due to the O-H stretching vibration, typically found in the 3300-2500 cm⁻¹ region. docbrown.infostmarys-ca.edu The significant breadth of this peak is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state. docbrown.info Overlapping with this broad O-H band are the C-H stretching vibrations of the aromatic ring, which appear at wavenumbers between 3100 and 3000 cm⁻¹. libretexts.orgpressbooks.pub

The two primary amino (-NH₂) groups attached to the aromatic ring give rise to characteristic N-H stretching vibrations. Primary amines typically show two distinct bands in the 3500-3200 cm⁻¹ range: one for the asymmetric stretch and one for the symmetric stretch. wpmucdn.comlibretexts.org An N-H bending (scissoring) vibration is also expected near 1600 cm⁻¹. wpmucdn.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group provides a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically observed in the 1760-1680 cm⁻¹ range. docbrown.infolibretexts.org Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. Further evidence for the carboxylic acid group comes from the C-O stretching and O-H bending vibrations, which appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.org

Vibrations associated with the heavily substituted benzene (B151609) ring include C=C in-ring stretching absorptions, which typically appear as a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-I stretching frequencies are expected at very low wavenumbers, generally below 600 cm⁻¹, in the fingerprint region of the spectrum. uhcl.edu The presence of these heavy halogen atoms can be difficult to confirm definitively by IR spectroscopy alone due to their low frequency and potential overlap with other vibrations. uhcl.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityNotes
3500 - 3200Amino (-NH₂)N-H StretchMediumTwo distinct bands (asymmetric and symmetric) expected for a primary amine. wpmucdn.comlibretexts.org
3300 - 2500Carboxylic Acid (-COOH)O-H StretchStrong, Very BroadBroadness is due to extensive hydrogen bonding. docbrown.infostmarys-ca.edu
3100 - 3000Aromatic RingC-H StretchWeak to MediumMay be obscured by the broad O-H band. libretexts.orgpressbooks.pub
1760 - 1680Carboxylic Acid (-COOH)C=O StretchStrong, SharpPosition is characteristic of an aryl carboxylic acid. docbrown.info
~1600Amino (-NH₂)N-H BendMediumScissoring vibration. wpmucdn.com
1600 - 1450Aromatic RingC=C StretchMedium to WeakSeries of bands from in-ring vibrations. pressbooks.pub
1440 - 1395Carboxylic Acid (-COOH)O-H BendMediumIn-plane bending. libretexts.org
1320 - 1210Carboxylic Acid (-COOH)C-O StretchMediumCoupled with O-H bending. libretexts.org
< 600Carbon-IodineC-I StretchWeak to MediumLocated in the low-frequency fingerprint region. uhcl.edu

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a powerful alternative to traditional analytical techniques for the detection and quantification of this compound and its related impurities. These techniques are noted for their high sensitivity, selectivity, rapid analysis times, and cost-effectiveness compared to methods like chromatography. mdpi.comresearchgate.net Techniques such as cyclic voltammetry, differential pulse voltammetry, and potentiometry can be employed to study the redox behavior of the molecule and to quantify its concentration, even at trace levels. researchgate.netunimi.it The electroactive nature of the amino groups and the potential for reductive dehalogenation of the C-I bonds make this compound a suitable candidate for electroanalysis.

Ion-Selective Electrodes (ISEs) for Degradation Product Profiling

A significant degradation pathway for this compound involves the cleavage of its carbon-iodine bonds, releasing free iodide ions (I⁻) into the solution. Ion-Selective Electrodes (ISEs) are potentiometric sensors that are highly effective for monitoring the concentration of specific ions, such as iodide. nih.govmdpi.com An iodide-selective electrode can be used to track the rate and extent of degradation by measuring the increase in free iodide concentration over time.

These electrodes operate by developing a potential difference across a selective membrane that is proportional to the logarithm of the activity of the target ion in the sample. nih.gov Modern iodide ISEs exhibit a Nernstian response over a wide concentration range, with detection limits reaching micromolar levels (10⁻⁶ M). nih.gov They are particularly useful for real-time monitoring of stability studies. The application of iodide ISEs has been successfully demonstrated in the analysis of various pharmaceutical products containing iodine, confirming their utility in quality control and degradation profiling. nih.govmedicopublication.combrjac.com.br By quantifying the released iodide, one can infer the amount of the parent compound that has degraded, providing crucial data for stability and impurity assessments.

Comparative Analysis with Spectroscopic and Chromatographic Methods

While spectroscopic (e.g., UV-Vis) and chromatographic (e.g., HPLC) methods are widely used for pharmaceutical analysis, electrochemical techniques present a distinct set of advantages and disadvantages for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve the parent compound from its various impurities and degradation products in a single run. However, HPLC methods often require more extensive sample preparation, consume larger volumes of expensive solvents, and have longer analysis times. mdpi.com Spectroscopic methods are rapid but may lack the selectivity to distinguish between structurally similar compounds, especially in complex mixtures.

Electrochemical methods, particularly those using sensors like ISEs, offer rapid, often non-destructive analysis with minimal sample preparation. mdpi.comresearchgate.net They are generally less expensive to set up and operate than chromatographic systems. researchgate.net For instance, an iodide ISE can provide continuous, real-time data on degradation kinetics, which is more challenging to achieve with chromatographic methods that rely on discrete sampling. alpha-measure.com However, while highly sensitive to the target analyte (e.g., free iodide), a single electrochemical sensor may not provide the comprehensive impurity profile that a chromatographic separation can.

Interactive Data Table: Comparison of Analytical Methods

FeatureElectrochemical Methods (e.g., ISEs, Voltammetry)Spectroscopic Methods (e.g., UV-Vis)Chromatographic Methods (e.g., HPLC)
Principle Measures potential or current from redox reactions or ion activity.Measures absorption of light by the molecule.Physically separates components of a mixture. ijrpns.com
Sensitivity High to very high; can detect sub-picogram levels. mdpi.comModerate to high.Very high, especially with sensitive detectors (e.g., MS). nih.gov
Selectivity High for the target analyte; may require modified electrodes for complex mixtures. mdpi.comLow; structurally similar compounds may have overlapping spectra.Very high; excellent at resolving complex mixtures. ijrpns.com
Speed Very fast; real-time monitoring is possible. mdpi.comVery fast.Slower; run times are typically in minutes. researchgate.net
Cost Low initial and operational costs. researchgate.netLow to moderate initial cost.High initial and operational costs (solvents, columns). mdpi.com
Sample Prep Minimal to none required. researchgate.netMinimal; dilution may be needed.Often requires filtration, extraction, and dilution.
Application Quantification of specific analytes, degradation monitoring (e.g., iodide release). brjac.com.brRapid quantification, dissolution testing.Comprehensive impurity profiling, stability-indicating assays.

Impurity Identification and Degradation Product Analysis

The chemical stability of this compound is a critical parameter in research and synthesis, as it is known to be a relatively unstable compound. quickcompany.in Its degradation can lead to the formation of various impurities that may affect the quality and performance of subsequent synthetic steps. Analysis of these impurities is essential for process control and ensuring the purity of the final products derived from it.

Profiling of Degradation-Related Impurities (DRIs)

The structural features of this compound—namely the heavily substituted aromatic ring and the carboxylic acid group—dictate its primary degradation pathways. Two major types of degradation-related impurities (DRIs) are anticipated:

De-iodinated Products : The carbon-iodine bonds are susceptible to cleavage, particularly under conditions of heat or light exposure. This leads to the progressive loss of iodine atoms from the aromatic ring, resulting in a mixture of di-iodinated and mono-iodinated impurities. The formation of de-iodinated by-products is a known degradation pathway for more complex iodinated X-ray contrast media derived from this core structure. researchgate.net

Decarboxylation Products : Like many benzoic acid derivatives, this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of 1,3-diamino-2,4,6-triiodobenzene. Studies on benzoic acid and its derivatives have shown that decarboxylation is a common thermal degradation pathway. nih.gov

These degradation products can be identified and quantified using techniques like HPLC coupled with mass spectrometry (LC-MS), which can separate the impurities and provide mass information for structural identification.

Detection of Diiodinated Contaminants in Synthetic Preparations

Beyond degradation, impurities can also arise from the synthetic process itself. The synthesis of this compound typically involves the direct iodination of 3,5-diaminobenzoic acid. quickcompany.inpatsnap.com If this reaction does not proceed to completion, it can result in the presence of under-iodinated starting material.

The most significant process-related impurities are therefore diiodinated contaminants, such as 3,5-diamino-2,4-diiodobenzoic acid or 3,5-diamino-2,6-diiodobenzoic acid. The presence of these diiodo compounds can be problematic for subsequent chemical transformations. Analytical methods such as HPLC are essential for detecting and quantifying these diiodinated materials to ensure the starting material meets the required purity specifications for its intended research use.

Analysis of Mutagenic and Cytotoxic Degradation Products

The analytical characterization and impurity profiling of this compound are of significant importance, particularly in the context of its formation as a degradation product of the X-ray contrast agent, diatrizoate. Research has established that this compound is a metabolite of diatrizoate and possesses both mutagenic and cytotoxic properties scbt.com. This compound is formed through the acidic and alkaline degradation of diatrizoate and is also a synthetic precursor, raising concerns about its presence in pharmaceutical formulations nih.gov. The high toxicity associated with this degradant necessitates the development of sensitive and selective analytical methods to monitor its formation and ensure the safety of diatrizoate-based products nih.govnih.gov.

A variety of stability-indicating analytical methods have been developed and validated for the determination of diatrizoate sodium in the presence of its highly cytotoxic 3,5-diamino metabolite nih.govmsa.edu.egresearchgate.netcu.edu.eg. These methods are crucial for quality control and stability studies of pharmaceutical formulations.

One of the primary analytical techniques employed is High-Performance Liquid Chromatography (HPLC) . A reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of diatrizoate and its 3,5-diamino degradation product. This method utilizes an isocratic elution with a mobile phase consisting of methanol and water (25:75 v/v), with the pH adjusted using phosphoric acid, and UV detection at 238 nm. This method demonstrated good linearity over a concentration range of 2-100 μg/mL nih.gov. The kinetics of the acidic degradation of diatrizoate into its cytotoxic degradant were also monitored using this RP-HPLC method, revealing that the reaction follows pseudo-first-order kinetics. The rate constant (K) and half-life (t½) were calculated under various temperatures and acid concentrations, and the activation energy was determined from an Arrhenius plot nih.gov.

Spectrophotometric methods also play a vital role in the analysis of this degradation product. These include:

First Derivative (D1) Spectrophotometry: This method allows for the determination of diatrizoate sodium in the presence of its degradate by measuring the signal at 231.2 nm, which corresponds to the zero-crossing point of the degradation product. It is effective over a concentration range of 2–24 μg/mL msa.edu.egcu.edu.eg.

First Derivative of the Ratio Spectra (DD1): By measuring the peak amplitude at 227 nm, this technique can also quantify diatrizoate in the presence of its 3,5-diamino metabolite within the same concentration range as the D1 method msa.edu.egcu.edu.eg.

Other Spectrophotometric Approaches: Additional methods like the ratio difference method, the bivariate method, and the dual-wavelength method have also been developed and validated for this purpose, all showing linearity in the 2-24 μg/mL concentration range nih.gov.

Another established technique is Thin-Layer Chromatography (TLC)-Densitometry . This method allows for the separation of diatrizoate from its 3,5-diamino degradation product on silica gel plates. A developing system of chloroform:methanol:ammonium (B1175870) hydroxide (B78521) (20:10:2 by volume) is used, and the quantitative evaluation is performed by densitometry at 238 nm. This method is effective over a concentration range of 4–20 μ g/spot msa.edu.egcu.edu.eg.

The following tables summarize the key analytical methods and the kinetic parameters of degradation as reported in the literature.

Table 1: Analytical Methods for the Determination of Diatrizoate in the Presence of this compound

Analytical MethodPrincipleDetection Wavelength/SystemConcentration Range
RP-HPLC Isocratic elution238 nm2-100 μg/mL
First Derivative (D1) Spectrophotometry Zero-crossing measurement231.2 nm2-24 μg/mL
First Derivative of Ratio Spectra (DD1) Peak amplitude measurement227 nm2-24 μg/mL
TLC-Densitometry Separation on silica gel238 nm4-20 μ g/spot

Table 2: Kinetic Parameters for the Acidic Degradation of Diatrizoate to this compound

ParameterDescription
Reaction Order Pseudo-first order
Kinetic Parameters Calculated Rate constant (K), Half-life (t½)
Influencing Factors Temperature, Acid concentration
Activation Energy Determined from Arrhenius plot

Biological Activity and Toxicological Research of 3,5 Diamino 2,4,6 Triiodobenzoic Acid

Mutagenicity Studies and Genetic Impact

Research has identified 3,5-Diamino-2,4,6-triiodobenzoic acid as a compound with mutagenic properties. scbt.com Studies have been conducted to understand its potential to cause genetic mutations. The compound is noted as a metabolite of Diatrizoate and has been investigated for its mutagenic effects. scbt.com

Cytotoxicity Assessments in Cellular Systems

The cytotoxic effects of this compound have been a subject of scientific investigation. scbt.com Cytotoxicity refers to the quality of being toxic to cells.

Effects on Various Cell Lines

In vitro studies have shown that this compound can decrease the viability of different cancer cell lines in a dose-dependent manner. For example, a notable reduction in viability has been observed in breast cancer cell lines upon treatment with this compound.

Mechanisms of Cytotoxic Action

The precise mechanisms through which this compound exerts its cytotoxic effects are still being explored. It is understood to interact with various molecular targets and pathways, leading to its observed mutagenic and cytotoxic properties.

Metabolic Pathways and Biotransformation

The metabolic processes involving this compound are crucial to understanding its biological activity.

Role as a Metabolite of Diatrizoate

This compound is recognized as a metabolite of Diatrizoate (also known as 3,5-diacetamido-2,4,6-triiodobenzoate). scbt.comnih.gov Diatrizoate is a widely used X-ray contrast agent. nih.gov

Deacetylation Processes in Biological Systems

Studies involving liver microsomes have demonstrated that Diatrizoate can be partially deacetylated to form 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,5-diamino-2,4,6-triiodobenzoate. nih.gov In rabbit studies, about 1% of the administered dose of 3,5-diamino-2,4,6-triiodobenzoate was retained for several days. nih.gov The rabbit was also observed to convert some of this compound into a urinary metabolite. nih.gov While its monoacetylated counterpart was found in human urine following the administration of Diatrizoate, 3,5-diamino-2,4,6-triiodobenzoate was not detected. nih.gov

Table of Research Findings on this compound

Table of Compounds Mentioned

Identification of Undetermined Metabolic Products

Research into the metabolic behavior of triiodobenzoic acid derivatives has revealed that this compound, a metabolite of the contrast agent Diatrizoate, undergoes further transformation in biological systems. When studied in vitro with liver microsomes, this compound was partially converted into another substance. However, the precise chemical structure of this resulting metabolite has not yet been determined. This transformation suggests a metabolic pathway that modifies the compound beyond simple deacetylation from its parent compound, Diatrizoate.

Cellular Interactions and Uptake Mechanisms

The specific mechanisms by which this compound enters cells have not been fully elucidated in the available research. As a metabolite, its transport across the plasma membrane is essential for its biological activity and is likely governed by general cellular transport processes. nih.gov

Cells utilize various methods to internalize substances, which can be broadly categorized as passive or active transport. youtube.comyoutube.com Passive transport, such as diffusion, moves substances down a concentration gradient without energy expenditure. youtube.com Active transport requires energy, typically in the form of ATP, to move molecules against their concentration gradient. youtube.comyoutube.com

For molecules that cannot easily diffuse across the cell membrane, specialized transport systems are employed. These include endocytosis, a process where the cell engulfs external substances. nih.gov Major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which internalize different types of cargo. nih.govnih.gov The transport of metabolites is often facilitated by the solute carrier (SLC) family of membrane transport proteins, which can dictate cellular activity by controlling access to nutrients and other molecules. nih.gov Given that this compound is a known metabolite with cytotoxic properties, understanding its specific uptake mechanism is a subject for ongoing investigation. uni.lu

Influence on Physiological Systems (Excluding Dosage/Administration)

The influence of this compound has been observed in retention studies and animal models, with specific findings regarding its detection in biological fluids.

Studies using iodine-131 (B157037) labeled compounds have been conducted to monitor the presence of this compound in vivo. Following intracardiac injection in rabbits, a small fraction of the compound was retained in the body for an extended period. Approximately 1% of the nominal dose of this compound was observed to be retained for several days.

Table 1: Drug Retention Findings for this compound

ParameterFindingSource
Animal Model Rabbit
Administration Route Intracardiac Injection
Retention Level ~1% of nominal dose
Retention Duration Several days

In animal studies, the metabolic fate of this compound was investigated in rabbits. A gamma camera was used to monitor the iodine-131 labeled compound within the animal. The research showed that rabbits converted some of the this compound into a urinary metabolite. This metabolite appeared to be similar to the same undetermined substance that was formed when the compound was exposed to liver microsomes in vitro.

Table 2: Summary of Observations in Rabbit Model

Observation AreaDetailsSource
Monitoring Technique Gamma camera with 131I-labeled compound
Metabolic Conversion Converted to a urinary metabolite
Metabolite Identity Similar to the metabolite formed by liver microsomes; structure undetermined

The presence of this compound has been investigated in human urine following excretory urography procedures that use Diatrizoate. While its precursor, 3-amino-5-acetamido-2,4,6-triiodobenzoate, was identified in human urine, this compound was not detected. This indicates that under these specific clinical conditions, the metabolic conversion to this particular diamino form either does not occur to a detectable level or it is cleared from the body in a way that prevents its appearance in urine.

Table 3: Detection in Human Urine

CompoundDetection Status in Human Urine (Post-Diatrizoate Administration)Source
3-amino-5-acetamido-2,4,6-triiodobenzoateDetected
This compound Not Detected

Applications and Research Utility of 3,5 Diamino 2,4,6 Triiodobenzoic Acid in Advanced Studies

Role in Cancer Research

The inherent properties of 3,5-Diamino-2,4,6-triiodobenzoic acid have made it a subject of interest in oncological studies, particularly concerning its biological activity and its role as a reference point in the analysis of related compounds.

As a Reference Material for Data Analysis in Oncology

In the context of cancer research, this compound is recognized as a metabolite of Diatrizoate, a common X-ray contrast agent. scbt.comnih.govechemi.com Its observed mutagenic and cytotoxic properties necessitate its monitoring as an impurity or metabolite in diatrizoate preparations. nih.gov Therefore, the pure form of this compound serves as a crucial reference material. Researchers use it to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in diatrizoate-based products or in biological samples following their administration. nih.govsielc.com This ensures the quality and safety of contrast agents by limiting the concentration of this potentially harmful related substance. nih.gov

Potential as a Cytotoxic Agent in Therapeutic Research

The compound has demonstrated notable mutagenic and cytotoxic properties, which are subjects of ongoing scientific investigation. scbt.comnih.gov Studies have confirmed that it is biologically active, and its cytotoxicity was a primary reason it was not developed for direct use as a medical agent. google.comnih.gov Research has examined the metabolic behavior of this compound, noting that it is formed through the partial deacetylation of diatrizoate by liver microsomes. nih.gov The inherent ability of this molecule to induce cell death has led to its investigation as a potential cytotoxic agent in therapeutic research, exploring its mechanisms of action at the molecular level.

Table 1: Research Findings on the Biological Activity of this compound
Property InvestigatedKey FindingContext/SignificanceSource
Cytotoxicity & MutagenicityThe compound is a known metabolite of Diatrizoate and exhibits both mutagenic and cytotoxic effects.This activity prompted studies into its metabolic behavior and necessitates its limitation in pharmaceutical preparations. scbt.comnih.govechemi.com
Metabolic PathwayIt is formed from the partial deacetylation of 3,5-Diacetamido-2,4,6-triiodobenzoate (diatrizoate) by liver microsomes.Understanding its formation is key to assessing the safety of its parent compound, diatrizoate. nih.gov
Historical AssessmentFirst prepared in 1896, it was found to be too unstable and cytotoxic for direct medical application.This led to its chemical modification (acetylation) to produce the more stable and clinically useful diatrizoic acid. quickcompany.in

Material Science Applications

Beyond its biochemical roles, the unique structure of this compound lends itself to applications in material science.

Preparation of Polymeric Hydrogel-Based Particles

In the field of material science, this compound is utilized in the creation of specialized polymers. Specifically, it has been used in the preparation of polymeric hydrogel-based particles designed for vascular embolization. Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids, making them highly biocompatible. nih.gov The inclusion of a heavily iodinated compound like this compound into the polymer structure imparts radiopacity. This is demonstrated in related research where new iodine-containing polymeric hydrogel particles were synthesized for visibility in X-ray imaging. nih.gov These "intelligent" materials can be engineered for specific biomedical applications, taking advantage of their tunable physical and chemical properties. nih.gov

Intermediary in the Synthesis of Diatrizoic Acid and Related Compounds

The most significant and widespread application of this compound is its role as a key chemical intermediate. quickcompany.inpatsnap.com It is a foundational building block in the industrial synthesis of more complex and stable molecules used in medicine. cymitquimica.com

Precursor for Iodinated Radiocontrast Agents

This compound is the direct precursor to Diatrizoic Acid, chemically known as 3,5-diacetylamino-2,4,6-triiodobenzoic acid. quickcompany.inpatsnap.com Diatrizoic acid and its salts (Diatrizoate sodium and Diatrizoate meglumine) are widely used as iodinated radiocontrast agents. quickcompany.inpatsnap.comnih.gov These agents are essential in diagnostic medicine for enhancing the visibility of internal structures during X-ray imaging procedures like angiography and urography. quickcompany.inradiologykey.com

The synthesis process involves the N-acetylation of the two amino groups on the this compound molecule. quickcompany.inpatsnap.com This chemical modification converts the relatively unstable diamino compound into the more stable diacetamido form (Diatrizoic Acid). quickcompany.ingoogle.com This transformation is a critical step in manufacturing these vital diagnostic tools. The synthesis typically begins with 3,5-diaminobenzoic acid, which is iodinated to produce the this compound intermediate. quickcompany.ingoogle.compatsnap.com This intermediate is then acetylated using reagents like acetic anhydride (B1165640) to yield the final product. quickcompany.in

Table 2: Role as an Intermediate in the Synthesis of Diatrizoic Acid
Reaction StepReactant(s)ProductSignificanceSource
Iodination3,5-diaminobenzoic acidThis compoundCreates the key tri-iodinated intermediate. quickcompany.ingoogle.compatsnap.com
N-acetylationThis compound, Acetic anhydride3,5-diacetylamino-2,4,6-triiodobenzoic acid (Diatrizoic Acid)Converts the unstable intermediate into a stable, clinically useful radiocontrast agent. quickcompany.inpatsnap.com

Synthesis of N-Alkyl Derivatives of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid

The synthesis of N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid is a crucial process for creating specific, asymmetrically substituted compounds used in various research applications. These multi-stage processes often begin with precursors like this compound or its acetylated form.

One established method involves the direct alkylation of 3,5-diacetamido-2,4,6-triiodobenzoic acid. This reaction can be performed in an alkaline aqueous solution using an alkylating agent, such as a dialkyl sulphate. google.com For instance, methylation to produce the N-monomethyl derivative is preferably carried out at room temperature with an excess of dimethyl sulphate. google.com Careful control of the amount of the alkylating agent is necessary to ensure the starting material is fully consumed, which can be monitored using paper chromatography. google.com While this direct alkylation can produce the desired monoalkyl derivatives, it can be challenging to prevent the simultaneous formation of N,N'-dialkyl derivatives, often necessitating a subsequent separation step. google.com

An alternative and often more convenient route involves a multi-step synthesis starting from 3-acetamido-5-aminobenzoic acid. This intermediate is first tri-iodinated to produce 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. google.com This key intermediate is then subjected to N-alkylation, for example, by treatment with dimethyl sulphate under alkaline conditions. google.com The resulting 3-N-alkylacetamido-5-amino-2,4,6-triiodobenzoic acid is subsequently acetylated, typically using acetic anhydride in a strongly acidic medium, to yield the final N-alkyl-3,5-diacetamido-2,4,6-triiodobenzoic acid, such as metrizoic acid. google.com This method provides a more controlled pathway to asymmetrically substituted derivatives. google.com

Another synthetic strategy to obtain a pure product is through the aminolysis of methyl 3,5-diacetamido-2,4,6-triiodobenzoate. google.com This reaction is preferably conducted at elevated temperatures and can be used to convert alkyl esters of N-alkyl derivatives back to the free acid as well. google.com

The table below summarizes key reactants and conditions for these synthetic routes.

Starting MaterialKey ReagentsReaction ConditionsProductRef
3,5-Diacetamido-2,4,6-triiodobenzoic acidDialkyl sulphate, Acetone, Alkaline aqueous solutionRoom temperatureN-alkyl-3,5-diacetamido-2,4,6-triiodobenzoic acid google.com
3-Acetamido-5-amino-2,4,6-triiodobenzoic acid1. Dimethyl sulphate (alkaline) 2. Acetic anhydride (acidic)Stepwise alkylation then acetylationMetrizoic acid (N-methyl derivative) google.com
Methyl 3,5-diacetamido-2,4,6-triiodobenzoateAmine/Amide/ImideElevated temperature3,5-Diacetamido-2,4,6-triiodobenzoic acid google.com

Research Compound in Biochemical and Pharmaceutical Investigations

This compound and its derivatives are significant compounds in biochemical and pharmaceutical research, primarily due to their unique chemical structure featuring a benzoic acid backbone heavily substituted with iodine atoms. cymitquimica.com This high iodine content is central to many of its applications.

Historically, the diacetylated derivative, 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid), was investigated and established as a radiopaque X-ray contrast medium. quickcompany.innih.gov The parent compound, this compound, serves as a key precursor in the synthesis of more stable derivatives like diatrizoic acid. quickcompany.in The acetylation of the amino groups enhances the stability of the molecule, making it more suitable for in vivo applications. quickcompany.in

In a research context, this compound is identified as a metabolite of the widely used contrast agent, Diatrizoate. scbt.com Studies have indicated that this metabolite possesses mutagenic and cytotoxic properties, making it a subject of interest in toxicological and metabolic research. scbt.com Its use is strictly limited to research purposes. scbt.com

Beyond its role as a precursor and metabolite, the compound's structure lends itself to various biochemical applications. cymitquimica.com For instance, diatrizoic acid is used as a density gradient reagent for the separation of blood cells. quickcompany.in The analytical determination of 3,5-diamino-2,4,6-triiodobenzoate can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC), which is essential for pharmacokinetic studies and for the isolation of impurities during synthesis. sielc.com The unique properties imparted by its functional groups—both acidic and basic—allow it to participate in a variety of chemical reactions, opening up potential applications in materials science as well. cymitquimica.com

The table below outlines the primary research applications of the compound and its key derivative.

CompoundResearch Application AreaSpecific UseRef
This compoundPrecursor SynthesisRaw material for producing diatrizoic acid and other contrast agents. quickcompany.in
This compoundToxicology/Metabolic ResearchInvestigated as a metabolite of Diatrizoate with cytotoxic properties. scbt.com
3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)Pharmaceutical ResearchUsed as an X-ray contrast medium. quickcompany.innih.gov
3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)Biochemical ResearchEmployed as a density gradient reagent for blood cell separation. quickcompany.in
3,5-Diamino-2,4,6-triiodobenzoateAnalytical ChemistryAnalyte in HPLC methods for pharmacokinetic studies and impurity isolation. sielc.com

Computational Chemistry and Theoretical Modeling of 3,5 Diamino 2,4,6 Triiodobenzoic Acid

Molecular Electrostatic Potential (MEP) Calculations

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the electronic distribution within a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, which helps in predicting the sites for electrophilic and nucleophilic attacks, as well as intermolecular interactions such as hydrogen bonding.

For aromatic compounds like benzoic acid derivatives, MEP calculations can elucidate how substituents on the benzene (B151609) ring influence the molecule's reactivity and interaction patterns. In a general sense, MEP maps display regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions correspond to areas with a higher electron density, making them susceptible to electrophilic attack, while the positive regions indicate lower electron density and are prone to nucleophilic attack.

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used for the structural characterization of small molecules. The prediction of CCS values through computational methods provides a valuable reference for identifying and confirming the presence of compounds in complex mixtures.

For 3,5-Diamino-2,4,6-triiodobenzoic acid, predicted CCS values have been calculated using computational tools. These predictions are based on the molecule's three-dimensional structure and provide an estimation of its ion mobility. The predicted values can vary depending on the adduct ion being considered (e.g., [M+H]+, [M+Na]+, [M-H]-).

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using the CCSbase prediction tool.

Adduct Ionm/zPredicted CCS (Ų)
[M+H]+530.75578166.1
[M+Na]+552.73772154.8
[M-H]-528.74122156.3
[M+NH4]+547.78232168.5
[M+K]+568.71166168.1
[M+H-H2O]+512.74576154.3
[M+HCOO]-574.74670171.3
[M+CH3COO]-588.76235225.2
[M+Na-2H]-550.72317148.8
[M]+529.74795158.6
[M]-529.74905158.6

Data sourced from PubChemLite. The m/z ratio represents the mass-to-charge ratio of the adduct ion. These values are computationally predicted and serve as a reference for experimental determination.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For this compound, its structural similarity to the X-ray contrast agent Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid) provides a basis for SAR considerations.

Research has shown that Diatrizoate can be metabolized in the body through deacetylation, a process that removes the acetyl groups from the amino substituents. nih.gov This metabolic process can lead to the formation of 3-amino-5-acetamido-2,4,6-triiodobenzoate and subsequently 3,5-diamino-2,4,6-triiodobenzoate. nih.gov Studies have indicated that these deacetylated metabolites, including this compound, exhibit mutagenic and cytotoxic properties. nih.gov

This suggests a clear SAR where the presence of free amino groups at the 3 and 5 positions of the tri-iodinated benzoic acid core is associated with toxicity. The acetylation of these amino groups, as seen in Diatrizoate, appears to be a critical factor in reducing this toxicity, rendering the parent compound safer for clinical use as a contrast agent. The high electron density provided by the three iodine atoms is essential for the X-ray attenuating properties of these molecules. The substituents at the 3 and 5 positions, therefore, play a crucial role in modulating the biological activity and safety profile of the compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment at an atomic level. researchgate.net While specific MD simulation studies on this compound are not extensively documented in scientific literature, the principles of this methodology can be applied to understand its likely dynamic behavior.

An MD simulation of this molecule, typically in a solvent like water, would involve calculating the forces between atoms and using them to predict the molecule's motion over time. This would allow for a detailed analysis of its conformational landscape, identifying the most stable (lowest energy) conformations and the flexibility of its various parts, such as the rotation of the carboxylic acid and amino groups.

For related compounds like the X-ray contrast agent diatrizoic acid, computational studies have explored their dynamic behavior and interactions. researchgate.net Such simulations can reveal important information about the molecule's flexibility, how it interacts with water molecules, and its potential to bind to biological targets. A conformational analysis derived from MD simulations would highlight the accessible shapes the molecule can adopt, which is crucial for understanding its biological activity and potential for binding to receptors or enzymes. The orientation of the amino and carboxyl groups relative to the iodinated benzene ring would be of particular interest, as these functional groups are key to its intermolecular interactions.

Future Directions and Emerging Research Avenues for 3,5 Diamino 2,4,6 Triiodobenzoic Acid

Development of Advanced Analytical Techniques for Trace Impurity Detection

The accurate detection and quantification of trace impurities in 3,5-Diamino-2,4,6-triiodobenzoic acid and its derivatives are critical for ensuring the quality and safety of related pharmaceutical products. scirp.org Current methodologies, such as liquid chromatography (LC), are effective in separating the main compound from known impurities like 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid and 5-acetamido-3-amino-2,4,6-triiodobenzoic acid. nih.gov However, the focus of future research is on developing even more sensitive and selective analytical techniques.

The drive is towards methods that can identify and quantify previously unknown or low-level impurities that may arise during synthesis or degradation. google.comresearchgate.net This includes the application of advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Headspace-Mass Spectrometry (GC-HS-MS/MS), which offer superior sensitivity for trace-level analysis of genotoxic impurities. scirp.org The goal is to establish a comprehensive impurity profile, a crucial aspect of regulatory compliance and drug safety. researchgate.net

Table 1: Known Impurities of Diatrizoic Acid

Impurity NameCAS NumberMolecular Formula
Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)1713-07-1Not Available
3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACIDNot AvailableNot Available
3-(ACETYLAMINO)-5-AMINO-2,4,6-TRIIODOBENZOIC ACIDNot AvailableNot Available
3-ACETAMIDO-5-(DIACETYLAMINO)-2,4,6-TRIIODO-BENZOIC ACIDNot AvailableNot Available
3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACIDNot AvailableNot Available
3-(ACETYLAMINO)-5-((IODOACETYL)AMINO)-2,4,6-TRIIODOBENZOIC ACIDNot AvailableNot Available

This table is populated with data from available search results. pharmaffiliates.comfda.gov

In-depth Mechanistic Studies of Biological Activity

This compound is recognized as a metabolite of the X-ray contrast agent diatrizoate and exhibits mutagenic and cytotoxic properties. scbt.com While its ability to induce cell injury is established, the precise molecular mechanisms underlying these effects are not fully understood and represent a significant area for future research. nih.gov

Current knowledge suggests that high concentrations of related compounds like diatrizoate can lead to cellular energy failure, disruption of calcium homeostasis, and oxidative stress in renal cells. drugbank.com Future studies will likely employ advanced molecular biology and proteomic techniques to identify the specific cellular pathways and molecular targets that this compound interacts with. This deeper understanding could reveal new therapeutic possibilities or strategies to mitigate potential toxicity.

Exploration of Novel Derivatizations for Enhanced Research Utility

The core structure of this compound provides a versatile scaffold for chemical modification to create novel derivatives with improved properties for research and clinical applications. cymitquimica.com The amino groups on the molecule are key sites for reactions such as acylation, allowing for the synthesis of a wide range of analogs. wikipedia.org

One avenue of exploration is the development of macromolecular contrast media by polymerizing iodine-containing monomers. nih.gov Another approach involves conjugating derivatives of this compound, such as diatrizoic acid, to nanoparticles to create advanced CT imaging agents with improved cytocompatibility and imaging performance. rsc.org The synthesis of N-alkylated derivatives has also been explored, which has shown advantages in terms of stability and yield during production. google.com These derivatization strategies aim to overcome limitations of existing compounds and open up new possibilities for diagnostic imaging and other applications. nih.gov

Computational Design of Related Triiodobenzoic Acid Derivatives

Computational methods, including Computer-Aided Drug Design (CADD) and Machine Learning (ML), are becoming increasingly powerful tools for the discovery and optimization of new molecules. dntb.gov.ua In the context of triiodobenzoic acid derivatives, these in silico approaches can accelerate the design of new compounds with desired properties. polimi.it

Techniques such as molecular docking and Density Functional Theory (DFT) simulations can be used to study the interactions of these compounds at a molecular level, for instance, their adsorption onto surfaces. polimi.it Quantitative Structure-Activity Relationship (QSAR) modeling can help identify the key molecular features that contribute to a compound's activity or properties. polimi.it These computational studies can provide valuable insights that guide the synthesis and experimental testing of new derivatives, making the research and development process more efficient and targeted. polimi.ityoutube.com

Regulatory Science and Impurity Profiling in Pharmaceutical Development

The regulatory landscape for pharmaceuticals places a strong emphasis on the control of impurities. scirp.org For any drug substance derived from this compound, a thorough impurity profile is a critical component of the regulatory submission process. researchgate.net This involves the identification, characterization, and quantification of all impurities present in the drug substance. researchgate.net

Regulatory bodies like the FDA provide guidance on the development and use of iodinated contrast media, highlighting the importance of monitoring for potential adverse effects. fda.gov Future research in this area will focus on aligning with these evolving regulatory expectations. This includes the development of robust analytical methods for impurity detection as mentioned earlier, as well as comprehensive stability testing to understand how the impurity profile may change over time. nih.govresearchgate.net A deep understanding of the impurity profile is essential for ensuring the safety and efficacy of any resulting pharmaceutical product. scirp.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diamino-2,4,6-triiodobenzoic acid, and how can purity be optimized?

  • Methodology : The compound is synthesized via iodination and acetylation of 3,5-diaminobenzoic acid. Acetic anhydride is used for N-acetylation, followed by iodination under controlled conditions to achieve high yields . Purity optimization involves recrystallization from polar solvents (e.g., water/ethanol mixtures) and characterization via HPLC or NMR to confirm the absence of intermediates like 3,5-diacetamido derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 613.91 g/mol for the parent compound) and iodination patterns . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid, acetamido). X-ray diffraction (XRD) can resolve crystal structures, particularly for salts like sodium diatrizoate (CAS 737-31-5) .

Q. How should researchers handle stability studies for this compound under laboratory conditions?

  • Methodology : Store the compound in dark, airtight containers under inert gas (e.g., argon) at room temperature to prevent photodegradation and oxidative deiodination . Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and track iodide release using ion chromatography .

Advanced Research Questions

Q. What mechanisms explain the microbial transformation of this compound, and how does this impact environmental persistence?

  • Methodology : The fungus Trametes versicolor cometabolizes the compound via reductive deiodination, producing intermediates like 3,5-diacetamido-2,6-diiodobenzoic acid . Use LC-MS/MS to identify metabolites and quantify iodide release. Environmental persistence (estimated half-life: 797 days) is assessed via QSAR models and monitoring studies, highlighting its classification as a PMT/vPvM (persistent, mobile, toxic) substance .

Q. How can researchers reconcile conflicting data on the compound’s mutagenicity and safety profiles?

  • Methodology : While safety data sheets (SDS) classify it as non-hazardous , in vitro studies report mutagenicity in bacterial reverse mutation assays (Ames test) . Conduct dose-response studies in mammalian cell lines (e.g., CHO-K1) to assess cytotoxicity thresholds and compare with metabolic activation systems (e.g., S9 liver fractions) to resolve discrepancies .

Q. What strategies improve the compound’s solubility for in vivo imaging applications without altering its iodinated core?

  • Methodology : Formulate as sodium salts (e.g., sodium diatrizoate hydrate) to enhance aqueous solubility (0.35 g/mL in H2O) . Alternatively, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes, validated via phase-solubility diagrams and dynamic light scattering (DLS) .

Q. How do structural modifications (e.g., acetylation) influence the compound’s radiopacity and pharmacokinetics?

  • Methodology : Compare the parent compound with derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid) in X-ray attenuation studies using phantom models. Pharmacokinetic profiling in rodent models via <sup>125</sup>I labeling reveals differences in renal clearance rates and plasma half-lives .

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3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.